6-cyano-N-(propane-1-sulfonyl)pyridine-3-carboxamide
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Overview
Description
6-cyano-N-(propane-1-sulfonyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a propane-1-sulfonyl group, and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyano-N-(propane-1-sulfonyl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where the cyano group is introduced into the molecule. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific requirements of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-cyano-N-(propane-1-sulfonyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The cyano and sulfonyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-cyano-N-(propane-1-sulfonyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-cyano-N-(propane-1-sulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-cyano-N-(propane-1-sulfonyl)pyridine-3-carboxamide include other pyridine derivatives with cyano and sulfonyl groups, such as:
- 6-cyano-N-(methylsulfonyl)pyridine-3-carboxamide
- 6-cyano-N-(ethylsulfonyl)pyridine-3-carboxamide
- 6-cyano-N-(butane-1-sulfonyl)pyridine-3-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-cyano-N-propylsulfonylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-2-5-17(15,16)13-10(14)8-3-4-9(6-11)12-7-8/h3-4,7H,2,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHIZQIHYXNLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC(=O)C1=CN=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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